4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester
4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
490028-18-7
VCID:
VC0028306
InChI:
InChI=1S/C19H21IO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,1-4H3/t14-,15-,16?,17-,19+/m0/s1
SMILES:
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)I)C(=O)OC)OC(=O)C
Molecular Formula:
C₁₉H₂₁IO₁₀
Molecular Weight:
536.27
4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester
CAS No.: 490028-18-7
Cat. No.: VC0028306
Molecular Formula: C₁₉H₂₁IO₁₀
Molecular Weight: 536.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 490028-18-7 |
|---|---|
| Molecular Formula | C₁₉H₂₁IO₁₀ |
| Molecular Weight | 536.27 |
| IUPAC Name | methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C19H21IO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,1-4H3/t14-,15-,16?,17-,19+/m0/s1 |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)I)C(=O)OC)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator